molecular formula C21H18O7 B1238981 (-)-Mitorubrin CAS No. 3403-71-2

(-)-Mitorubrin

Cat. No. B1238981
CAS RN: 3403-71-2
M. Wt: 382.4 g/mol
InChI Key: ZLULUXWJVBHEMS-KTBYTZPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-mitorubrin is the (7R)-enantiomer of mitorubrin. It is an enantiomer of a (+)-mitorubrin.

Scientific Research Applications

Antifungal Activity Enhancement

  • 6'-Hydroxy-3'-methoxy-mitorubrin as an Antifungal Potentiator: A study identified 6'-hydroxy-3'-methoxy-mitorubrin, isolated from Penicillium radicum, as a compound that potentiates the antifungal activity of miconazole against Candida albicans. This compound is part of the mitorubrin group and was found alongside other structurally related compounds, suggesting a potential role in enhancing antifungal treatments (Yamazaki, Ōmura, & Tomoda, 2010).

Optical Properties and Biosynthetic Pathways

  • Mitorubrin Derivatives in Ascomycetous Fungi: Research on various species of the genus Talaromyces showed the existence of both (+)- and (-)-mitorubrin derivatives, indicating a diversity in the optical properties of these compounds. This study sheds light on the natural occurrence and variation of mitorubrin derivatives in fungi, contributing to our understanding of their biosynthesis and natural roles (Suzuki et al., 1999).

Synthesis and Chemical Structure

  • Synthetic Approaches to Mitorubrin: The total synthesis of (+/-)-mitorubrinic acid, a member of the azaphilone family, was achieved in 12 steps, highlighting the complexity and potential for synthetic manipulation of these compounds. Key aspects included the development of the azaphilone nucleus and the unsaturated carboxylic acid side chain, demonstrating the chemical versatility and potential applications of mitorubrin derivatives in scientific research (Marsini, Gowin, & Pettus, 2006).
  • Asymmetric Syntheses of this compound: Another study reported the asymmetric syntheses of this compound and related azaphilone natural products. The research highlighted methods such as copper-mediated, enantioselective oxidative dearomatization and olefin cross-metathesis for creating these compounds, underscoring the potential for tailored synthesis of mitorubrin for specific scientific applications (Zhu & Porco, 2006).

Biological Activities and Applications

  • Gas-Phase Fragmentation of Mitorubramines: A study focused on the gas-phase fragmentation pathway of mitorubramines, secondary metabolites related to mitorubrins. This research, using electrospray ionization mass spectrometry, provides insights into the structural elucidation of mitorubrin derivatives and their biological activities, relevant for understanding their potential scientific applications (Svilar et al., 2012).

properties

CAS RN

3403-71-2

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1

InChI Key

ZLULUXWJVBHEMS-KTBYTZPXSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

synonyms

mitorubrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Mitorubrin
Reactant of Route 2
(-)-Mitorubrin
Reactant of Route 3
(-)-Mitorubrin
Reactant of Route 4
(-)-Mitorubrin
Reactant of Route 5
(-)-Mitorubrin
Reactant of Route 6
(-)-Mitorubrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.